2-bromo-N-(3-chloro-4-methylphenyl)propanamide
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Overview
Description
2-Bromo-N-(3-chloro-4-methylphenyl)propanamide is an organic compound with the molecular formula C10H11BrClNO It is a derivative of propanamide, featuring bromine, chlorine, and methyl substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(3-chloro-4-methylphenyl)propanamide typically involves the reaction of 3-chloro-4-methylphenylamine with 2-bromopropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for Coupling Reactions: Palladium catalysts, such as palladium on carbon.
Major Products:
Substitution Products: Various substituted amides or thiol derivatives.
Oxidation Products: Corresponding amides.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Bromo-N-(3-chloro-4-methylphenyl)propanamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-chloro-4-methylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
- 2-Bromo-N-(3-chloro-2-methylphenyl)propanamide
- 2-Bromo-N-(3,4-dimethylphenyl)propanamide
- 2-Bromo-N-(3-chloro-4-methylphenyl)benzamide
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring can significantly influence the chemical and physical properties of these compounds.
- Reactivity: The presence of different substituents can affect the reactivity towards nucleophiles, oxidizing agents, and reducing agents.
- Applications: While all these compounds may have similar applications in organic synthesis and medicinal chemistry, their specific uses can vary based on their unique properties.
Properties
IUPAC Name |
2-bromo-N-(3-chloro-4-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6-3-4-8(5-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJQLFCPEGDTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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